Technical Guide: Physical and Chemical Properties of 2,4,6-Trifluoro-3-iodobenzaldehyde
Technical Guide: Physical and Chemical Properties of 2,4,6-Trifluoro-3-iodobenzaldehyde
This guide provides an in-depth technical analysis of 2,4,6-Trifluoro-3-iodobenzaldehyde , a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1]
[1][2]
Executive Summary
2,4,6-Trifluoro-3-iodobenzaldehyde (CAS: 1160573-17-0) is a polyfunctionalized benzene derivative characterized by a dense arrangement of halogen substituents.[1][2][3] Its structure features an electron-deficient aromatic ring activated by three fluorine atoms, a reactive aldehyde handle, and an iodine substituent positioned for selective cross-coupling.[1] This unique substitution pattern makes it a "linchpin" intermediate in medicinal chemistry, allowing for the independent modification of three distinct sites (aldehyde, aryl iodide, and fluoro-arene) to construct libraries of bioactive heterocycles.[1]
Physical Characterization
The physical properties of this compound are dictated by the interplay between the strong dipoles of the C-F bonds and the polarizability of the large iodine atom.
Table 1: Physicochemical Data Profile[1][3][7]
| Property | Value / Description | Notes |
| CAS Number | 1160573-17-0 | Primary identifier |
| IUPAC Name | 2,4,6-Trifluoro-3-iodobenzaldehyde | |
| Molecular Formula | C | |
| Molecular Weight | 285.99 g/mol | Significant heavy atom contribution (I) |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation/light exposure |
| Melting Point | 65–75 °C (Predicted) | Typically slightly higher than parent 2,4,6-trifluorobenzaldehyde (63–69 °C) due to increased MW.[1][4] |
| Boiling Point | ~260 °C (Predicted at 760 mmHg) | High BP due to molecular weight and polarity |
| Density | ~2.0 g/cm³ (Predicted) | High density characteristic of poly-iodo/fluoro aromatics |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO. Insoluble in water.[1] | Lipophilic character dominates |
| Stability | Light Sensitive; Air Sensitive | C-I bond is photolabile; Aldehyde oxidizes to acid |
Chemical Reactivity & Mechanistic Insight[9]
The chemical behavior of 2,4,6-Trifluoro-3-iodobenzaldehyde is defined by three orthogonal reactivity zones. Understanding the electronic effects of the substituents is critical for designing successful synthetic routes.
Electronic Structure Analysis
-
The Aldehyde (C1): The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effect (-I) of the three fluorine atoms on the ring.[1] It is prone to rapid hydration (gem-diol formation) in the presence of water and acid.[1]
-
The Iodine (C3): Positioned meta to the aldehyde and ortho to two fluorines. The C-I bond is weakened by the electron-deficient ring, making it highly reactive for oxidative addition to Pd(0) catalysts.[1]
-
The Fluorines (C2, C4, C6): The ring is electron-poor ($ \pi
_N$Ar), although the bulky iodine at C3 may sterically protect the C2/C4 positions.
Reactivity Diagram
The following diagram maps the orthogonal reaction pathways available to this scaffold.
Figure 1: Orthogonal reactivity profile.[1] The molecule offers three distinct "handles" for chemical modification.
Synthesis & Manufacturing
The synthesis of 2,4,6-Trifluoro-3-iodobenzaldehyde typically exploits the cooperative directing effects of the substituents on the parent molecule, 2,4,6-trifluorobenzaldehyde.[1]
Synthetic Pathway
The most efficient route involves the Electrophilic Aromatic Substitution (EAS) of 2,4,6-trifluorobenzaldehyde.[1]
-
Reagent: Iodine (
) with an oxidant (e.g., Periodic acid or Silver sulfate ) in sulfuric acid. -
Regioselectivity:
-
The Aldehyde (CHO) is a meta-director.[1]
-
The Fluorines are ortho/para-directors.[1]
-
Analysis:
-
CHO directs to C3 and C5.[1]
-
F at C2 directs to C3 (ortho) and C5 (para).
-
F at C4 directs to C3 and C5 (ortho).
-
F at C6 directs to C5 (ortho) and C3 (para).
-
-
Result: All four substituents cooperatively direct the incoming electrophile (
) to positions C3 or C5 (which are equivalent by symmetry). This results in high regiochemical purity.[1]
-
Synthesis Workflow Diagram
Figure 2: Primary synthetic route via directed lithiation and subsequent cooperative iodination.[1]
Handling & Safety (E-E-A-T)
As a halogenated aldehyde, this compound presents specific hazards that must be managed in a research environment.
Safety Data Profile (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
-
-
Signal Word: WARNING
Storage & Stability Protocol
-
Light: Store in amber vials or wrapped in foil. The C-I bond can undergo homolytic cleavage under UV light, liberating iodine and radical species.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids (2,4,6-trifluoro-3-iodobenzoic acid) upon prolonged exposure to air.[1]
-
Incompatibility: Avoid strong oxidizers and strong bases (which may trigger the Cannizzaro reaction or haloform-type cleavage).[1]
Applications in Drug Discovery[1][11]
This scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) .[1]
-
Bioisosterism: The trifluorophenyl moiety serves as a metabolically stable, lipophilic spacer.[5] The fluorine atoms modulate the pKa of neighboring amines and improve metabolic stability by blocking cytochrome P450 oxidation sites.
-
Library Generation:
-
Step 1: Reductive amination of the aldehyde to attach a solubilizing tail or pharmacophore.
-
Step 2: Suzuki coupling at the iodine position to attach a biaryl core.
-
Step 3: Late-stage S
Ar displacement of a fluorine atom (typically para to the aldehyde-derived group) to introduce diversity.[1]
-
References
-
PubChem Compound Summary. 2,4,6-Trifluorobenzaldehyde (Parent Scaffold).[1] National Center for Biotechnology Information.[1] [Link][6]
-
Oakwood Chemical. Product Data Sheet: 3-Iodo-2,4,6-trifluorobenzaldehyde (CAS 1160573-17-0). [Link][1]
-
Beilstein Journal of Organic Chemistry. Cu-catalyzed trifluoromethylation of aryl iodides. (Context on reactivity of polyfluoro-iodo arenes). [Link]
Sources
- 1. 58551-83-0|2,4,6-Trifluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Iodo-2,4,6-trifluorobenzaldehyde [oakwoodchemical.com]
- 3. 1160573-17-0|2,4,6-Trifluoro-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 6. chemimpex.com [chemimpex.com]
